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molecular formula C8H15NO2 B8790271 Cyclopentyl-carbamic acid ethyl ester CAS No. 54915-64-9

Cyclopentyl-carbamic acid ethyl ester

Cat. No. B8790271
M. Wt: 157.21 g/mol
InChI Key: CBIKNPNOQWAFBJ-UHFFFAOYSA-N
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Patent
US07868002B2

Procedure details

To a solution of cyclopentylamine (5.8 mL, 59 mmol, 1.0 eq.) in CH2Cl2 (250 mL) at room temperature was added ethylchloroformate (7.3 mL, 1.3 eq.) followed by an aqueous solution of K2CO3 (37 g in 500 mL of H2O). The mixture was stirred vigorously for 1 h. The separated aqueous layer was extracted twice with CH2Cl2. The combined organic layers were dried over MgSO4, filtered and concentrated to give cyclopentyl-carbamic acid ethyl ester (9.6 g, 88%).
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:7]([O:9][C:10](Cl)=[O:11])[CH3:8].C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[CH2:7]([O:9][C:10](=[O:11])[NH:6][CH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)[CH3:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.8 mL
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
7.3 mL
Type
reactant
Smiles
C(C)OC(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The separated aqueous layer was extracted twice with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(NC1CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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